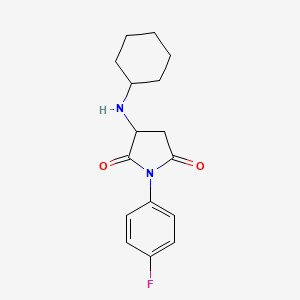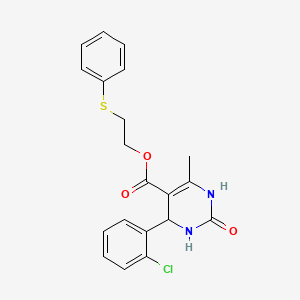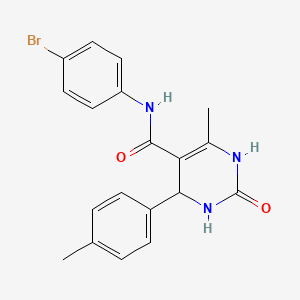
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied for its potential applications in cognitive enhancement and treatment of cognitive disorders.
Applications De Recherche Scientifique
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to improve working memory, attention, and cognitive flexibility in animal models and human clinical trials.
Mécanisme D'action
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By enhancing the activity of this receptor, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. It also increases the activity of the prefrontal cortex, which is an area of the brain involved in working memory and attention. Additionally, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects and may help prevent cognitive decline associated with aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Orientations Futures
There are several potential future directions for research on 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects and safety of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in humans.
Méthodes De Synthèse
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of 4-fluorobenzaldehyde with cyclohexylamine, followed by cyclization and reduction steps. The final product is obtained in high yields and purity, making it suitable for further research and development.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)



![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)

![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)